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molecular formula C8H11N3O2 B8700187 6-Morpholinopyrimidin-4-ol

6-Morpholinopyrimidin-4-ol

Cat. No. B8700187
M. Wt: 181.19 g/mol
InChI Key: UTXBNBRGUYCFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

The product is prepared by following the procedure described in example 10d using 35.5 mg of sodium [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate (example 1d, step 2d) and 25 mg of 1′-methylspiro[indoline-3,4′-piperidine] in place of 4-pyridin-4-yl-2,3-dihydro-1H-indole. 13.8 mg of 212-r-methylspiro[indole-3,4′-piperidin]-1(2H)-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one are obtained in the form of a pale pink powder, the characteristics of which are the following:
Quantity
35.5 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:8]=[C:9](CC([O-])=O)[NH:10][C:11](=[O:13])[CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Na+].CN1CCC2(C3C(=CC=CC=3)NC2)CC1>>[N:1]1([C:7]2[N:8]=[CH:9][NH:10][C:11](=[O:13])[CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
35.5 mg
Type
reactant
Smiles
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
25 mg
Type
reactant
Smiles
CN1CCC2(CC1)CNC1=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is prepared

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC(NC=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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